4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide

Description

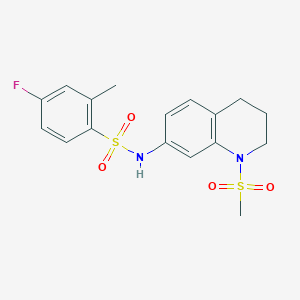

The compound 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a fluoro-methylbenzene sulfonamide moiety at position 5.

Properties

IUPAC Name |

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)6-8-17(12)26(23,24)19-15-7-5-13-4-3-9-20(16(13)11-15)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUGVAQUBRJRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This is followed by the introduction of the methanesulfonyl group and the fluorine atom. The final step involves the sulfonamide formation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the fluorine atom play crucial roles in binding to these targets, affecting their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound shares structural similarities with several analogs synthesized in , which are summarized in Table 1.

Table 1: Comparison of Key Analogs

Key Observations :

- Substituent Effects : The methanesulfonyl group at position 1 in the target compound introduces stronger electron-withdrawing effects compared to the methyl or oxo groups in compounds 24 and 23. This may enhance binding affinity in enzymatic systems .

- Melting Points : Analogs with sulfonamide groups (e.g., compounds 24, 25) exhibit melting points between 220–282°C, suggesting that the target compound likely falls within this range. Higher melting points correlate with increased crystallinity and stability .

Crystallographic and Conformational Insights

- : The analog 4-fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide was resolved with a low R factor (0.039), indicating precise structural data.

Biological Activity

4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety, suggests diverse biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 398.47 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉FN₂O₄S₂ |

| Molecular Weight | 398.47 g/mol |

| CAS Number | 932456-87-6 |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with sulfonamide structures are known for their broad-spectrum antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial infections.

- Anticancer Potential : Some studies have shown that tetrahydroquinoline derivatives possess anticancer properties. The compound's ability to interact with biological macromolecules such as enzymes and receptors could contribute to its potential as an anticancer agent.

Case Studies

- Antiproliferative Activity : A study on related tetrahydroquinoline compounds demonstrated moderate antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values ranging from 14.2 to 19.1 µM . This suggests that the target compound may similarly exhibit antiproliferative effects.

- Enzyme Inhibition : Research on sulfonamides has indicated their role in inhibiting carbonic anhydrase. Given the structural similarities, it is plausible that this compound may also inhibit similar enzymes, which could be explored in future studies.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes involved in critical metabolic pathways.

- Interference with DNA Replication : Similar compounds have shown the ability to disrupt DNA synthesis in bacterial cells.

Comparative Analysis

To better understand the potential of this compound, a comparison with other known compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ciprofloxacin | Fluoroquinolone antibiotic | Strong antibacterial properties targeting DNA gyrase |

| Methanesulfonamide | Simple sulfonamide structure | Basic building block for more complex derivatives |

| 3-Fluoro-N-(propylsulfonyl)-tetrahydroquinoline | Tetrahydroquinoline core | Exhibits significant biological activity against cancer cells |

This comparison highlights how the unique structural elements of this compound may confer distinct biological activities not present in simpler analogs.

Q & A

Q. What synthetic strategies are effective for preparing 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?

Answer: The synthesis involves sequential sulfonylation and fluorination steps. Key steps include:

- Coupling the tetrahydroquinoline core with a fluorinated benzene sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Fluorination optimization : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions.

- Yield improvement : Monitor intermediates via TLC and employ column chromatography for purification. Reaction progress can be validated using mass spectrometry (HRMS) and NMR .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Answer:

- X-ray crystallography : Resolve solid-state conformation and confirm stereochemistry (e.g., bond angles, torsion angles) as demonstrated in analogous sulfonamide structures .

- Multinuclear NMR : Use , , and NMR to verify substituent positions and purity in solution.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns. Cross-reference with PubChem’s computed spectral data for validation .

Q. How can researchers design assays to evaluate this compound’s inhibitory activity against phosphodiesterases (PDEs)?

Answer:

- Enzyme kinetics : Use fluorescence-based assays (e.g., cAMP/cGMP hydrolysis detection) with purified PDE isoforms.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC values.

- Controls : Include known PDE inhibitors (e.g., IBMX) and validate with kinetic modeling (Michaelis-Menten analysis) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this sulfonamide derivative to PDE isoforms?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s sulfonamide group and PDE active sites (e.g., hydrophobic pockets or catalytic metal ions).

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.

- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔG. Validate predictions with in vitro IC data .

Q. How should researchers address discrepancies in biological activity data across different experimental setups?

Answer:

- Variable identification : Compare assay conditions (pH, temperature, cofactors) and compound purity (HPLC ≥95%).

- Statistical analysis : Use ANOVA to determine if variability stems from biological replicates or methodological differences.

- Theoretical alignment : Reconcile data with computational models or literature on analogous compounds (e.g., fluorinated sulfonamides in PDE inhibition) .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

Answer:

- Salt formation : Screen counterions (e.g., sodium, hydrochloride) to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide moiety.

- In vitro assays : Measure permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes. Adjust logP values (<5) to balance lipophilicity and solubility .

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydroquinoline moiety?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and collect data at 180 K to reduce thermal motion artifacts.

- Density functional theory (DFT) : Compare experimental bond lengths/angles with optimized geometries. Address discrepancies by refining disorder models or hydrogen-bonding networks .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

Answer:

- Target validation : Link to PDE-related pathways (e.g., cAMP signaling in inflammation) using KEGG/Reactome databases.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluoro vs. methyl groups) and correlate with PDE isoform selectivity.

- Hypothesis-driven design : Prioritize analogs predicted to enhance binding entropy or reduce off-target effects .

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.